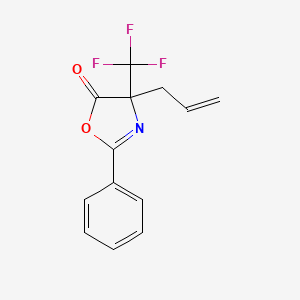

2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one

Description

2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one is a substituted oxazolone derivative characterized by a phenyl group at position 2, a propenyl (allyl) group, and a trifluoromethyl (-CF₃) group at position 2. The oxazolone core (1,3-oxazol-5(4H)-one) is a five-membered heterocyclic ring containing oxygen and nitrogen, which is widely utilized in organic synthesis, pharmaceuticals, and materials science due to its reactivity and structural versatility .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound relevant in medicinal chemistry.

Properties

CAS No. |

114490-65-2 |

|---|---|

Molecular Formula |

C13H10F3NO2 |

Molecular Weight |

269.22 g/mol |

IUPAC Name |

2-phenyl-4-prop-2-enyl-4-(trifluoromethyl)-1,3-oxazol-5-one |

InChI |

InChI=1S/C13H10F3NO2/c1-2-8-12(13(14,15)16)11(18)19-10(17-12)9-6-4-3-5-7-9/h2-7H,1,8H2 |

InChI Key |

OLLNMWAZLRCJGB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Substituted Benzamido Acetic Acid Derivatives with Aldehydes

A common method involves the cyclocondensation of a substituted benzamido acetic acid intermediate with aldehydes under dehydrating conditions. For example, the synthesis of related oxazol-5(4H)-ones has been achieved by reacting benzamido acetic acid derivatives with aromatic aldehydes in the presence of acetic anhydride and anhydrous sodium acetate, which promotes ring closure and dehydration to form the oxazolone ring system.

- Reaction conditions: Reflux in acetic anhydride with sodium acetate as a catalyst.

- Temperature: Typically around 80 °C.

- Time: 3–5 hours until completion monitored by TLC.

- Workup: Cooling, precipitation by pouring into ice water, filtration, and recrystallization.

This method is adaptable to introduce the allyl group at the 4-position by using allyl-substituted aldehydes or by post-cyclization allylation steps.

Use of Hippuric Acid or Analogous Amino Acid Derivatives

Another approach involves the use of hippuric acid or its derivatives as starting materials. The reaction with acetic anhydride and aromatic aldehydes under reflux conditions leads to the formation of 4-benzylidene-2-aryl-4H-oxazol-5-ones, which can be modified to introduce trifluoromethyl groups via substitution reactions or by using trifluoromethyl-substituted starting materials.

- Example: Refluxing hippuric acid (or 4-nitro-hippuric acid) with acetic anhydride and aromatic aldehydes at 80 °C for 4 hours yields oxazolone derivatives with good yields (~85%).

- Monitoring: TLC with solvent systems such as methanol:ether:n-hexane (1:3:2).

- Isolation: Precipitation in ice water and recrystallization.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced via:

- Starting materials: Using trifluoromethyl-substituted anilines or benzamides in the initial amide formation step.

- Coupling reactions: Employing thiocarbonyldiimidazole-assisted coupling or phenoxycarbonyl chloride-assisted coupling to attach trifluoromethyl-substituted aryl groups to the oxazolone core.

- Catalysis: Palladium or copper catalysis may be used for amination or coupling steps involving trifluoromethylated aromatic rings.

Allylation at the 4-Position

The allyl group (prop-2-en-1-yl) at the 4-position can be introduced by:

- Direct substitution: Using allyl bromide or allyl chloride in nucleophilic substitution reactions on the oxazolone intermediate.

- Allyl aldehyde: Employing acrolein or allyl aldehyde in the cyclocondensation step to incorporate the allyl moiety directly during ring formation.

Representative Synthetic Scheme

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzamido acetic acid derivative + acetic anhydride + sodium acetate, reflux 80 °C, 3–5 h | Cyclocondensation to form oxazolone ring | 75–85 | Monitored by TLC |

| 2 | Introduction of trifluoromethyl group via coupling with trifluoromethyl-substituted amine or aryl halide | Coupling reaction using thiocarbonyldiimidazole or phenoxycarbonyl chloride | 60–80 | Catalyzed by Pd or Cu complexes |

| 3 | Allylation using allyl bromide or allyl aldehyde | Nucleophilic substitution or cyclocondensation with allyl aldehyde | 70–90 | Allyl group introduced at 4-position |

Analytical and Characterization Data

- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of the oxazolone ring, trifluoromethyl group, and allyl substituent. Typical chemical shifts include signals for the lactone carbonyl (~δ 180 ppm in ^13C NMR), aromatic protons, and allylic protons (δ 5–6 ppm in ^1H NMR).

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the trifluoromethyl and allyl substitutions.

- FT-IR: Characteristic lactone carbonyl stretch around 1790 cm^-1 and C=C stretches from the allyl group.

- Melting Point: Typically in the range of 115–130 °C depending on purity and substituents.

Summary of Key Research Findings

- The cyclocondensation method using acetic anhydride and sodium acetate is a robust and widely used approach for synthesizing 1,3-oxazol-5(4H)-ones with various substitutions.

- Trifluoromethyl groups are introduced effectively via coupling reactions with trifluoromethyl-substituted aromatic amines or halides, often requiring catalytic assistance.

- Allyl groups can be incorporated either by direct substitution or by using allyl-containing aldehydes in the cyclization step.

- The overall yields for the multi-step synthesis range from 60% to 90%, depending on the efficiency of each step and the purity of reagents.

- Characterization by NMR, MS, and IR spectroscopy confirms the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The allyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve halogens, acids, or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can introduce new groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogues differ in substituents at positions 2 and 4 of the oxazolone ring. Below is a comparative analysis:

Physicochemical Properties

- Melting Points: The target compound and its trifluorobutylidene analogue (CAS 122489-79-6) lack reported melting points, but similar oxazolones with aromatic substituents (e.g., benzylidene derivatives) typically melt between 150–250°C . Thiophene-substituted oxazolones (e.g., C₁₄H₉NO₂S) exhibit higher melting points (~411–412 K) due to strong intermolecular C–H⋯O hydrogen bonds and π-stacking .

Reactivity :

- The propenyl group in the target compound enables conjugation or polymerization, whereas trifluoromethyl groups resist metabolic degradation .

- Thiophene- or benzylidene-substituted oxazolones undergo nucleophilic ring-opening reactions with hydrazines or amines to form imidazolones or peptide derivatives .

Biological Activity

2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one, with the CAS number 114490-65-2, is a member of the oxazolone family of compounds. Oxazolones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₀F₃NO₂, with a molecular weight of approximately 269.22 g/mol. The trifluoromethyl group is significant for enhancing the biological activity of compounds due to its electron-withdrawing properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀F₃NO₂ |

| Molecular Weight | 269.22 g/mol |

| CAS Number | 114490-65-2 |

| LogP | 2.30 |

| PSA | 38.66 Ų |

The biological activity of oxazolones often involves inhibition of key enzymes related to inflammation and oxidative stress. For instance, studies have shown that oxazolone derivatives can inhibit lipoxygenase (LOX) and cyclooxygenase (COX) pathways, which are crucial in the inflammatory response. The presence of the trifluoromethyl group enhances these interactions by increasing the compound's lipophilicity and binding affinity to target enzymes.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For example:

- Lipoxygenase Inhibition : The compound showed an IC₅₀ value indicating effective inhibition of lipoxygenase enzymes involved in the production of pro-inflammatory leukotrienes.

- Carrageenan-Induced Paw Edema : In vivo studies using carrageenan-induced paw edema models indicated that this compound significantly reduced swelling, suggesting potent anti-inflammatory properties.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities through assays measuring lipid peroxidation inhibition. Results indicated an average inhibition rate exceeding 80%, positioning it as a potential candidate for further development as an antioxidant agent.

Antimicrobial Activity

Research has indicated that oxazolone derivatives possess antimicrobial properties against various bacterial strains. Preliminary tests suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Recent studies have focused on synthesizing various oxazolone derivatives to explore their biological activities comprehensively:

- Synthesis and Characterization : A study reported the successful synthesis of several oxazolone derivatives through microwave-assisted reactions with yields up to 94%. Characterization was performed using NMR and LC-MS techniques.

- Biological Evaluation : Compounds were screened for anti-inflammatory and analgesic activities using standard pharmacological tests (e.g., hot plate test). The most active derivatives exhibited significant pain relief comparable to established analgesics.

- Molecular Docking Studies : Computational studies have suggested that the trifluoromethyl group facilitates strong interactions with enzyme active sites, enhancing binding affinity and potentially leading to more effective inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.